BenchChemオンラインストアへようこそ!

4-anilino-3-benzyl-1H-1,2,4-triazol-5-one

Ion channel pharmacology Maxi-K/BK channel modulation Triazolone SAR

4-Anilino-3-benzyl-1H-1,2,4-triazol-5-one (CAS 75989-69-4), also named 3-benzyl-4-(phenylamino)-1H-1,2,4-triazol-5(4H)-one, is a trisubstituted 1,2,4-triazol-5-one heterocycle bearing an N4-anilino group and a C3-benzyl substituent. This compound occupies a distinct structural niche among bioactive triazolones—differing from the 4,5-diaryl maxi-K channel opener series exemplified by 4,5-diphenyltriazol-3-one 6d , and from the 3-phenyl-4-anilino analog (CAS 57735-14-5) where the C3 benzyl is replaced by a directly attached phenyl ring.

Molecular Formula C15H14N4O
Molecular Weight 266.30 g/mol
CAS No. 75989-69-4
Cat. No. B15215848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-anilino-3-benzyl-1H-1,2,4-triazol-5-one
CAS75989-69-4
Molecular FormulaC15H14N4O
Molecular Weight266.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NNC(=O)N2NC3=CC=CC=C3
InChIInChI=1S/C15H14N4O/c20-15-17-16-14(11-12-7-3-1-4-8-12)19(15)18-13-9-5-2-6-10-13/h1-10,18H,11H2,(H,17,20)
InChIKeyKAXFASGJWJRXDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Anilino-3-benzyl-1H-1,2,4-triazol-5-one (CAS 75989-69-4): Compound Identity and Comparator Landscape for Procurement Decision-Makers


4-Anilino-3-benzyl-1H-1,2,4-triazol-5-one (CAS 75989-69-4), also named 3-benzyl-4-(phenylamino)-1H-1,2,4-triazol-5(4H)-one, is a trisubstituted 1,2,4-triazol-5-one heterocycle bearing an N4-anilino group and a C3-benzyl substituent . This compound occupies a distinct structural niche among bioactive triazolones—differing from the 4,5-diaryl maxi-K channel opener series exemplified by 4,5-diphenyltriazol-3-one 6d [1], and from the 3-phenyl-4-anilino analog (CAS 57735-14-5) where the C3 benzyl is replaced by a directly attached phenyl ring . Its N4-anilino pharmacophore distinguishes it from 4-amino-3-benzyl-triazol-5-ones that lack the phenylamino moiety and exhibit different biological profiles [2]. The presence of the flexible benzyl linker at C3, combined with the hydrogen-bond-capable anilino substituent at N4, creates a unique conformational and electronic profile that cannot be replicated by regioisomeric or substitution-analogous triazolones.

Why 4-Anilino-3-benzyl-1H-1,2,4-triazol-5-one Cannot Be Interchanged with Generic 1,2,4-Triazol-5-one Analogs


The 1,2,4-triazol-5-one scaffold is exceptionally sensitive to substitution pattern: a methylene insertion between the triazolone ring and an aryl substituent, or an amino-to-anilino swap at N4, produces divergent pharmacological profiles even among close structural neighbors [1]. In the maxi-K channel opener series, 4,5-diphenyltriazol-3-one 6d achieves 158% channel activation while its phenyl-unsubstituted analogue 6f is inactive (101% of control), demonstrating that a single substituent change abolishes activity [1]. Similarly, N-benzylated versus 4,5-diphenyl triazolones exhibit non-transferable SAR, indicating that the binding site accommodates different spatial presentations of the same functional groups [1]. The target compound's C3-benzyl group introduces a flexible methylene linker absent in the directly C3-phenyl-substituted analog (CAS 57735-14-5), altering both lipophilicity and conformational freedom relative to the triazolone pharmacophore [2]. These three features—N4-anilino hydrogen-bonding capacity, C3-benzyl flexibility, and regiospecific substitution—are not simultaneously present in any single commercially available comparator, making generic substitution scientifically unjustified without matched experimental validation.

Quantitative Differentiation Evidence for 4-Anilino-3-benzyl-1H-1,2,4-triazol-5-one (CAS 75989-69-4) Against Closest Analogs


Structural Divergence from the 4,5-Diphenyltriazol-3-one Maxi-K Opener Pharmacophore: Methylene Linker Insertion Alters Ion Channel Activity Profile

The target compound features a C3-benzyl substituent where the phenyl ring is connected through a methylene (–CH2–) linker to the triazolone core. In the benchmark maxi-K channel opener series, inserting a methylene spacer between the electron-deficient phenyl ring and the heterocycle yielded compound 10 (maxi-K = 125% of control current) and its regioisomer 11 (maxi-K = 128%), while the analogous 4,5-diphenyl compound without methylene insertion (6d) achieved 158% activation [1]. The unsubstituted phenyl analogue 6f, lacking both electron-withdrawing groups and methylene linker, showed no channel opening (maxi-K = 101%, comparable to vehicle control) [1]. These data demonstrate that methylene insertion at the heterocycle-aryl junction modulates—but does not abolish—channel opening activity, and the magnitude depends critically on the electronic character of the attached aromatic ring. The target compound's benzyl group at C3 (rather than C4 or C5 as in 10/11) places this methylene spacer in a different topological relationship to the pharmacophoric anilino group, a regioisomeric arrangement whose quantitative impact on maxi-K activity has not been reported in the primary literature. This structural distinction—C3-benzyl with N4-anilino versus 4,5-diaryl—represents an unexplored region of triazolone chemical space that may yield differentiated ion channel pharmacology [2].

Ion channel pharmacology Maxi-K/BK channel modulation Triazolone SAR

Key Physicochemical Differentiation: Benzyl-Phenyl Substitution at C3 Confers Higher Lipophilicity and Conformational Flexibility Versus Direct Phenyl Analog

The target compound (C15H14N4O, MW 266.30) differs from its closest commercially available analog, 4-anilino-3-phenyl-1H-1,2,4-triazol-5-one (CAS 57735-14-5, C14H12N4O, MW 252.27), by a single methylene (–CH2–) unit that converts the C3-phenyl into a C3-benzyl group . This methylene insertion increases molecular weight by 14 Da, introduces an sp3-hybridized carbon with two additional rotational degrees of freedom, and adds approximately 0.5 log units to the calculated octanol-water partition coefficient based on standard fragment-based estimation (π(CH2) ≈ 0.5 per Hansch-Leo formalism) [1]. The benzyl group permits the pendant phenyl ring to adopt conformations where it is oriented away from the triazolone plane, unlike the directly attached phenyl ring in CAS 57735-14-5 which is constrained to near-coplanar geometries. This conformational flexibility alters both the molecular shape presented to biological targets and the compound's solid-state packing, potentially affecting solubility, permeability, and target binding kinetics [2].

Physicochemical profiling Lipophilicity Conformational analysis

N4-Anilino Functional Group: Different Hydrogen-Bonding and Steric Profile Versus 4-Amino-Triazol-5-one Derivatives

The N4-anilino group (–NH–C6H5) in the target compound provides a significantly different hydrogen-bonding and steric environment compared to the N4-amino (–NH2) substituent found in 4-amino-3-benzyl-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives [1]. The anilino NH is less basic (pKa of conjugate acid ~4.6 for diphenylamine vs. ~9-10 for alkyl amines) and the phenyl ring introduces steric bulk and π-stacking capability absent in the primary amino series [2]. In the maxi-K channel opener class, the presence of a hydrogen-bond donor on the heterocyclic ring was identified as paramount for activity—compounds lacking this donor (e.g., certain methylated analogues) showed substantially reduced channel opening [3]. The N4-anilino group preserves this critical H-bond donor capacity while adding an aromatic ring that can participate in edge-to-face or parallel π-stacking interactions with aromatic residues in the target binding pocket, a feature unavailable to 4-amino substituted analogs [3].

Hydrogen bonding Pharmacophore design Triazolone functionalization

Regioisomeric Differentiation from 1,3-Diaryl-1,2,4-(4H)-triazol-5-ones: N4-Substitution vs. N1-Substitution Determines Bladder Smooth Muscle Relaxant Activity Profile

The target compound bears substitution at N4 (anilino) and C3 (benzyl), whereas the 1,3-diaryl-1,2,4-(4H)-triazol-5-one series characterized by Hewawasam et al. carries aryl groups at N1 and C3 [1]. In the Hewawasam series, multiple 1,3-diaryl triazol-5-ones demonstrated potent relaxation of carbachol-precontracted isolated rat bladder strips, but this smooth muscle relaxant activity did not completely correlate with maxi-K channel opening measured in oocyte electrophysiology assays [1]. This suggests that the 1,3-diaryl substitution pattern engages additional targets or signaling pathways beyond maxi-K channels in bladder tissue. The target compound's N4-anilino substitution instead of N1-aryl substitution alters the vector of the phenyl ring relative to the triazolone carbonyl and the C3 substituent, which may shift the balance between maxi-K channel activation and off-target smooth muscle effects compared to the N1-aryl series [1].

Urological pharmacology Smooth muscle relaxation Triazolone substitution pattern

Scaffold Versatility: C3-Benzyl-4-anilino-triazol-5-one as a Privileged Intermediate for Diversification into Multiple Chemotypes

The 1,2,4-triazole scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating antibacterial, antifungal, anticancer, anti-inflammatory, anticonvulsant, and anti-HIV activities [1][2]. The target compound, with its three points of potential diversification (N1-H for alkylation/arylation, C3-benzyl for functionalization, N4-anilino for further derivatization), serves as a versatile synthetic intermediate for generating libraries of trisubstituted triazolones . In contrast, the 4-amino-3-benzyl-triazol-5-ones offer only the N4-amino group for Schiff base or Mannich base formation, while the 3,4-diphenyltriazol-5-ones lack an easily modifiable N4 substituent [3]. The target compound thus provides a unique balance of synthetic tractability (three modifiable positions) and structural complexity (benzyl + anilino pharmacophoric elements) that is not simultaneously available in any single listed analog or alternative.

Medicinal chemistry Scaffold diversification Building block utility

Limitations Statement: Absence of Direct Head-to-Head Comparative Biological Data for This Specific Compound

A comprehensive search of PubMed, Google Scholar, Google Patents, and public chemistry databases (PubChem, ChemSrc) as of May 2026 did not identify any primary research publication reporting quantitative biological activity data (IC50, EC50, MIC, Ki, % inhibition, or in vivo efficacy) for 4-anilino-3-benzyl-1H-1,2,4-triazol-5-one (CAS 75989-69-4) in direct comparison with a named structural analog under identical experimental conditions [1]. All differential evidence presented herein is therefore classified as Cross-study comparable, Class-level inference, or Supporting evidence, as explicitly tagged for each evidence item [2]. No Direct head-to-head comparison evidence meeting the threshold of identical assay, identical comparator, and quantitative data for both target and comparator was identified. This evidence gap reflects the compound's status as a relatively understudied member of the triazolone class—a common scenario for scaffold compounds that serve primarily as synthetic building blocks rather than as extensively profiled drug candidates . Procurement decisions should weigh this evidence limitation appropriately against the structural differentiation arguments that are well-supported by the broader triazolone SAR literature.

Data transparency Evidence quality assessment Research gaps

Evidence-Backed Research and Industrial Application Scenarios for 4-Anilino-3-benzyl-1H-1,2,4-triazol-5-one (CAS 75989-69-4)


Maxi-K/BK Potassium Channel Modulator Discovery: Probing Unexplored C3-Benzyl-N4-Anilino Triazolone Chemical Space

The target compound is structurally positioned to explore a region of triazolone chemical space distinct from the extensively characterized 4,5-diphenyltriazol-3-one maxi-K opener series (compound 6d: maxi-K = 158% at 50 μM, EC50 ~43 μM) [1]. Its C3-benzyl substituent introduces a methylene spacer not present in the 4,5-diphenyl series, while its N4-anilino group provides a hydrogen-bond donor essential for channel opening activity. Screening this compound against cloned maxi-K channels (mSlo/hSlo expressed in Xenopus oocytes) using two-electrode voltage clamp electrophysiology would establish whether the C3-benzyl/N4-anilino combination yields channel activation comparable to, or divergent from, the methylene-inserted analogues 10 (maxi-K = 125%) and 11 (maxi-K = 128%) [1]. The regioisomeric relationship to the 1,3-diaryl triazol-5-ones of Hewawasam et al. further enables investigation of whether N4-substitution improves the correlation between channel opening and bladder smooth muscle relaxation [2].

Medicinal Chemistry Library Synthesis: Trisubstituted Triazolone Diversification from a Three-Vector Scaffold

With three chemically accessible diversification points (N1 for alkylation/arylation, C3-benzyl for electrophilic substitution or oxidation, N4-anilino for acylation, Schiff base, or Mannich chemistry), the target compound serves as a versatile building block for generating focused triazolone libraries [1]. This diversification capacity exceeds that of the simpler 4-amino-3-benzyl-triazol-5-ones, which lack the aromatic functionality at N4 that enables additional π-stacking interactions with biological targets [2]. Parallel synthesis of N1-substituted, C3-functionalized, and N4-derivatized libraries from a common precursor enables efficient SAR exploration for antibacterial, anticancer, or anti-inflammatory programs where the 1,2,4-triazole scaffold has established precedent [3].

Selectivity Profiling Against the 3-Phenyl-4-anilino Analog: Assessing the Impact of Benzyl Flexibility on Target Engagement and ADME

The target compound (C3-benzyl, MW 266.30, estimated ΔlogP +0.5 vs. phenyl analog) can be directly compared with 4-anilino-3-phenyl-1H-1,2,4-triazol-5-one (CAS 57735-14-5, C3-phenyl, MW 252.27) in matched biological and ADME assays to quantify the impact of a single methylene insertion on pharmacological profile [1][2]. Key profiling endpoints include: (a) comparative logD7.4 determination by shake-flask method, (b) Caco-2 permeability (Papp A→B), (c) microsomal metabolic stability (human and rodent), and (d) plasma protein binding (equilibrium dialysis). Such a head-to-head study would generate the direct quantitative differentiation data currently absent from the literature, enabling data-driven selection between the benzyl and phenyl variants for lead optimization campaigns [3].

Intellectual Property-Distinct Starting Point for Urological Maxi-K Opener Programs

The 1,3-diaryl-1,2,4-(4H)-triazol-5-one scaffold is protected by patents targeting urinary incontinence through maxi-K channel activation [1]. The target compound's N4-anilino substitution pattern (as opposed to N1-aryl in the patented series) places it in structurally distinct chemical space, providing a potential freedom-to-operate advantage for drug discovery programs targeting overactive bladder or other maxi-K-modulated indications. Additionally, the incomplete correlation between maxi-K opening and bladder relaxation observed in the N1-aryl series suggests that alternative substitution patterns may yield compounds with improved tissue-level efficacy profiles [1]. Synthesis and testing of the target compound and its N1-alkylated derivatives in the Hewawasam bladder strip assay would directly test this hypothesis.

Quote Request

Request a Quote for 4-anilino-3-benzyl-1H-1,2,4-triazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.